Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)-
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Overview
Description
Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)- is an organic compound with the molecular formula C11H12O5. It is a derivative of propanoic acid and features a hydroxy group and a methoxycarbonylphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)- typically involves the esterification of 4-methoxycarbonylphenylacetic acid followed by hydrolysis. One common method includes the reaction of 4-methoxycarbonylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and hydrolysis processes. These methods are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(4-methoxycarbonylphenyl)propanoic acid.
Reduction: Formation of 3-hydroxy-2-(4-methoxycarbonylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxycarbonyl groups play crucial roles in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid:
3-(2-Carboxyphenyl)propanoic acid: Features a carboxyl group on the phenyl ring, leading to different chemical properties and reactivity.
Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester: A structurally related ester with different substituents on the propanoic acid backbone.
Uniqueness
Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-2-(4-methoxycarbonylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-16-11(15)8-4-2-7(3-5-8)9(6-12)10(13)14/h2-5,9,12H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYXXSRIJQBXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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